molecular formula C17H18N4O B2414737 6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-62-6

6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2414737
CAS No.: 337500-62-6
M. Wt: 294.358
InChI Key: HJKVKJIUEPNLHI-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic class of pyrano[2,3-c]pyrazole derivatives, which represent fused ring systems combining pyrazole and pyran moieties. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the molecular formula C₁₇H₁₈N₄O and a molecular weight of 294.358 daltons. Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, including 406195-82-2, reflecting its recognition in chemical databases. The compound exists under several synonymous names, including 6-amino-4-isobutyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and 6-amino-4-(2-methylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

The structural designation "pyrano[2,3-c]pyrazole" indicates the specific fusion pattern between the pyran and pyrazole rings, where the pyran ring is fused to positions 2 and 3 of the pyrazole core. This particular isomeric form represents one of four possible pyranopyrazole arrangements, namely pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole. Among these isomers, the pyrano[2,3-c]pyrazole structure has received the most extensive investigation due to its favorable biological activity profile and synthetic accessibility. The compound's Chemical Identifier includes the Simplified Molecular-Input Line-Entry System representation, which provides a standardized method for describing its molecular structure in computational chemistry applications.

The presence of specific functional groups defines the compound's chemical behavior and potential reactivity patterns. The amino group at position 6 serves as a key pharmacophoric element, while the cyano group at position 5 contributes to the electron-withdrawing character of the molecule. The 2-methylpropyl substituent at position 4 introduces steric bulk and hydrophobic character, potentially influencing the compound's binding interactions with biological targets. The phenyl group at position 3 provides aromatic character and additional hydrophobic surface area, contributing to the overall molecular recognition properties of the compound.

Historical Context in Heterocyclic Chemistry Research

The development of pyrano[2,3-c]pyrazole chemistry traces its origins to the pioneering work of Otto and colleagues in 1973, who first reported the synthesis of these heterocyclic frameworks using sodium methylate as a catalyst. This initial breakthrough established the foundation for subsequent research into pyranopyrazole derivatives and their diverse synthetic methodologies. Otto and Schmelz later demonstrated that weak bases could facilitate Michael-type cyclization reactions, expanding the synthetic toolkit available for pyranopyrazole construction. These early investigations laid the groundwork for understanding the reactivity patterns and cyclization mechanisms that govern pyranopyrazole formation.

The evolution of pyranopyrazole chemistry accelerated significantly during the 1980s and 1990s as researchers recognized the potential of these heterocyclic scaffolds in pharmaceutical applications. Klokol and collaborators advanced the field by developing direct conversion methods using 3-methyl-3-pyrazolin-5-one with malononitrile in the presence of weak bases, providing more efficient synthetic routes to pyranopyrazole derivatives. These methodological improvements enabled the preparation of diverse substitution patterns and facilitated structure-activity relationship studies that revealed the biological potential of pyranopyrazole frameworks.

The emergence of multicomponent reaction strategies in the late 20th and early 21st centuries revolutionized pyranopyrazole synthesis, enabling the construction of complex molecular architectures in single synthetic operations. Four-component reactions involving benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile became particularly prominent, offering efficient pathways to diversely substituted pyranopyrazole derivatives. These synthetic advances coincided with growing recognition of pyranopyrazole compounds as privileged structures in medicinal chemistry, leading to extensive exploration of their therapeutic potential across multiple disease areas.

Recent decades have witnessed the integration of green chemistry principles into pyranopyrazole synthesis, with researchers developing environmentally sustainable methodologies using renewable catalysts and benign solvents. Microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free conditions have emerged as preferred approaches for pyranopyrazole construction, reflecting the field's commitment to sustainable chemical practices. These technological advances have enhanced reaction efficiency while reducing environmental impact, positioning pyranopyrazole chemistry at the forefront of modern heterocyclic synthesis.

Historical Period Key Development Research Impact
1970s Otto's initial synthesis using sodium methylate Established fundamental pyranopyrazole chemistry
1980s-1990s Weak base-catalyzed cyclization methods Expanded synthetic accessibility
2000s Multicomponent reaction strategies Enabled complex scaffold construction
2010s-Present Green chemistry integration Sustainable synthesis development

Structural Significance of Pyrano[2,3-c]pyrazole Core

The pyrano[2,3-c]pyrazole core structure represents a unique architectural motif that combines the electronic properties of both pyrazole and pyran ring systems within a single molecular framework. This fused heterocyclic arrangement creates a rigid, planar scaffold that provides multiple sites for functional group attachment while maintaining favorable drug-like properties. The pyrazole moiety contributes nitrogen-based hydrogen bonding capabilities and aromatic character, while the pyran ring introduces oxygen functionality and conformational constraints that influence molecular recognition events.

The structural versatility of the pyrano[2,3-c]pyrazole core manifests through its capacity to accommodate diverse substitution patterns at multiple positions. Position 4 of the pyran ring serves as a particularly important site for introducing steric and electronic diversity, as demonstrated by the successful incorporation of various aryl, heteroaryl, and alkyl substituents. The 6-amino-5-cyano substitution pattern, characteristic of many biologically active pyranopyrazole derivatives, creates a pharmacophoric element that facilitates protein-ligand interactions through hydrogen bonding and dipolar interactions.

Computational studies have revealed that the pyrano[2,3-c]pyrazole scaffold exhibits favorable molecular properties for drug development, including appropriate molecular weight, lipophilicity parameters, and topological polar surface area values. The scaffold's ability to serve as an adenine-mimetic structure makes it particularly valuable for designing protein kinase inhibitors, where it can occupy adenosine triphosphate binding sites within kinase active sites. This structural mimicry has been exploited in the development of selective kinase inhibitors for cancer therapy and inflammatory disease treatment.

The conformational preferences of pyrano[2,3-c]pyrazole derivatives have been extensively studied using crystallographic and computational methods, revealing the influence of substituent patterns on molecular geometry. The presence of substituents at position 4 introduces stereochemical considerations, as these positions become chiral centers in the dihydropyranopyrazole derivatives. Understanding these conformational relationships has proven crucial for rational drug design efforts targeting specific protein binding sites.

Structural Feature Chemical Significance Biological Relevance
Fused pyrazole-pyran system Rigid planar scaffold Enhanced binding specificity
6-Amino substitution Hydrogen bonding capability Protein interaction site
5-Cyano functionality Electron-withdrawing group Dipolar interactions
Position 4 substitution site Steric/electronic diversity Selectivity modulation

The molecular architecture of this compound exemplifies the structural principles that make pyranopyrazole derivatives attractive targets for pharmaceutical development. The compound's specific substitution pattern creates a three-dimensional molecular shape that can engage in multiple noncovalent interactions with protein targets, while the heterocyclic core provides metabolic stability and favorable pharmacokinetic properties. These structural characteristics position the compound as a valuable lead structure for medicinal chemistry optimization programs aimed at developing new therapeutic agents.

The electronic distribution within the pyrano[2,3-c]pyrazole core influences the compound's reactivity and binding properties, with the nitrogen atoms serving as hydrogen bond acceptors and the amino group functioning as a hydrogen bond donor. The cyano group contributes to the molecular dipole moment and can participate in dipole-dipole interactions with protein residues. This combination of electronic features creates a versatile interaction profile that enables the compound to engage diverse protein targets through complementary binding interactions.

Properties

IUPAC Name

6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-10(2)8-12-13(9-18)16(19)22-17-14(12)15(20-21-17)11-6-4-3-5-7-11/h3-7,10,12H,8,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVKJIUEPNLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 294.352 g/mol . The presence of the amino group and the carbonitrile moiety in its structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against melanoma and cervical cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
CR232Melanoma5.0
CR232Cervical Cancer7.5
6-Amino...Other Cell LinesTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may act as a novel antibacterial agent, particularly against drug-resistant strains of bacteria. However, the water solubility of this compound poses challenges for its clinical application .

The biological activity of pyrazole derivatives can be attributed to their ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells, making these compounds potential candidates for targeted cancer therapies .

Case Studies

In a recent case study involving the encapsulation of pyrazole derivatives in biodegradable nanoparticles, researchers demonstrated improved solubility and sustained release profiles for this compound. This formulation showed enhanced bioavailability and reduced cytotoxicity compared to traditional formulations .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Recent studies have demonstrated that derivatives of this compound exhibit substantial antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential :
    • The compound has been investigated for its potential anticancer properties. Research indicates that related pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival . In particular, the inhibition of p38 mitogen-activated protein kinase has been noted, which plays a crucial role in cellular stress responses and inflammatory processes.
  • Anti-inflammatory Effects :
    • Compounds within this chemical class have been evaluated for anti-inflammatory effects, potentially providing therapeutic avenues for conditions characterized by chronic inflammation. The inhibition of pro-inflammatory cytokines has been observed in preliminary studies .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated good efficacy against S. aureus and E. coli
Anticancer ActivityInhibition of p38 MAPK; potential for cancer treatment
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines

Synthetic Approaches

The synthesis of 6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.
  • Cyclization Techniques : Employing cyclization methods to construct the dihydropyrano ring system, often facilitated by acid or base catalysts.

Computational Studies

Recent computational docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that modifications to the side chains can enhance binding efficiency and specificity towards target proteins involved in disease pathways .

Preparation Methods

Synthetic Methodologies

Four-Component One-Pot Synthesis

The foundational approach for synthesizing pyranopyrazole derivatives involves a one-pot, four-component reaction between an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester. For 6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the reaction proceeds as follows:

Reactants:

  • Aldehyde : Isobutyraldehyde (2-methylpropanal) introduces the 2-methylpropyl group.
  • β-Ketoester : Ethyl benzoylacetate provides the 3-phenyl substituent.
  • Malononitrile : Serves as the cyano group source at position 5.
  • Hydrazine Hydrate : Facilitates pyrazole ring formation.

Conditions:

  • Solvent : Ethanol or water.
  • Temperature : Reflux (80–100°C).
  • Catalyst : Early methods omitted catalysts, achieving yields of 70–80% over 4–6 hours.

Mechanistic Insights:

  • Knoevenagel Condensation : Isobutyraldehyde and malononitrile form an α,β-unsaturated nitrile.
  • Michael Addition : Ethyl benzoylacetate adds to the nitrile intermediate.
  • Cyclization : Hydrazine induces pyrazole ring closure, followed by tautomerization to the final product.

Catalyst-Assisted Methods

Borax-Catalyzed Aqueous Synthesis

Borax (sodium tetraborate decahydrate) emerged as an eco-friendly catalyst for pyranopyrazole synthesis in aqueous media.

Procedure:

  • Catalyst Loading : 10 mol% borax.
  • Solvent : Water.
  • Temperature : 80°C.
  • Time : 2 hours.
  • Yield : 85–90%.

Advantages:

  • Eliminates organic solvents.
  • Facilitates easy product isolation via filtration.

Substrate Scope:

  • While optimized for aryl aldehydes, substituting isobutyraldehyde required extended reaction times (3–4 hours) but maintained high yields.
Taurine-Catalyzed Synthesis in Acetonitrile

Taurine (2-aminoethanesulfonic acid) acts as a bifunctional catalyst, enhancing both electrophilic and nucleophilic steps.

Conditions:

  • Catalyst Loading : 15 mol%.
  • Solvent : Acetonitrile.
  • Temperature : 80°C.
  • Time : 3 hours.
  • Yield : 88–92%.

Mechanistic Role:

  • Sulfonic acid group stabilizes intermediates via hydrogen bonding.
  • Amino group deprotonates malononitrile, accelerating Knoevenagel condensation.

Solvent-Free and Green Synthesis Approaches

Solvent-free conditions minimize waste and energy consumption.

Protocol:

  • Catalyst : Titanium dioxide nanoparticles (TiO2 NPs).
  • Conditions :
    • Temperature : 80°C.
    • Time : 1 hour.
    • Yield : 82–85%.

Key Observations:

  • TiO2 NPs provide high surface area for reactant adsorption.
  • Recyclability: Catalysts retained activity for 3–4 cycles.

Reaction Optimization and Kinetic Studies

Temperature and Time Dependence

Parameter Optimal Range Yield Impact
Temperature 80–90°C Maximal at 80°C
Reaction Time 2–4 hours >90% after 3 hours

Trade-offs:

  • Higher temperatures (>90°C) promote side reactions (e.g., dimerization of malononitrile).
  • Prolonged heating (>6 hours) degrades product.

Catalyst Loading Effects

Catalyst Optimal Loading Yield (%)
Borax 10 mol% 85–90
Taurine 15 mol% 88–92
TiO2 NPs 20 mg/mmol 82–85

Exceeding optimal catalyst loads led to negligible yield improvements, emphasizing cost-effectiveness.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • ῡmax : 3400 (N–H), 2200 (C≡N), 1650 (C=O ester).
  • 1H NMR (DMSO-d6) :
    • δ 1.02 (d, 6H, –CH(CH3)2), 2.80 (m, 1H, –CH(CH3)2), 4.60 (s, 1H, pyran C4–H), 7.30–7.50 (m, 5H, Ph).
  • Mass Spectrometry :
    • m/z 335 [M+H]+.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time (h) Yield (%) Eco-Friendliness
Conventional Thermal None Ethanol 4–6 70–80 Moderate
Borax-Catalyzed Borax Water 2–3 85–90 High
Taurine-Catalyzed Taurine Acetonitrile 3 88–92 Moderate
Solvent-Free TiO2 NPs None 1 82–85 High

Key Takeaways:

  • Borax and TiO2 NPs methods align with green chemistry principles.
  • Taurine achieves the highest yields but requires organic solvents.

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

Methodology: The compound is typically synthesized via a one-pot multicomponent reaction (MCR) involving:

  • Core reagents : Hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde derivative (e.g., 2-methylpropyl-substituted aldehyde for the target compound) .
  • Catalysts : Tetra-n-butyl ammonium bromide (TBAB, 10 mol%) or trisodium citrate dihydrate (green catalyst) in aqueous or ethanol/water solvents .
  • Conditions : Reflux (80–100°C) for 25–120 minutes, followed by recrystallization in ethanol .

Q. How is the compound structurally characterized in academic research?

Methodology:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and carbon environments (e.g., δ 12.03 ppm for NH in pyrazole; δ 160–162 ppm for cyano carbons) .
    • IR : Peaks at 2180–2200 cm⁻¹ (C≡N) and 3300–3400 cm⁻¹ (NH₂) .
  • Mass Spectrometry : HRMS matches calculated molecular weights (e.g., m/z 350.32 for C₁₉H₁₂F₂N₄O) .
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (R₁ = 0.0464) .

Q. What are optimal recrystallization conditions for high-purity yields?

Methodology:

  • Solvent Systems : Ethanol (for most derivatives) or ethanol/water (1:1) for polar substituents .
  • Temperature : Gradual cooling from reflux to 0–5°C to minimize impurity inclusion .
  • Yield Optimization : ≥90% purity achieved via two-step recrystallization for halogenated derivatives .

Advanced Research Questions

Q. How do catalysts influence reaction efficiency and regioselectivity?

Methodology:

  • Ionic Liquids (e.g., [Et₃NH][HSO₄]) : Enhance reaction rates (≤30 min) via hydrogen-bond stabilization, improving yields by 10–15% compared to TBAB .
  • Mechanistic Insight : TBAB acts as a phase-transfer catalyst, while trisodium citrate promotes eco-friendly pathways via Brønsted acid activation .

Q. Data Contradiction Analysis :

  • Yield Discrepancies : Electron-withdrawing substituents (e.g., -NO₂) reduce yields (70–75%) due to steric hindrance, while electron-donating groups (e.g., -OCH₃) improve yields (88–98%) via resonance stabilization .

Q. How can computational methods elucidate reaction mechanisms?

Methodology:

  • DFT Calculations : Model transition states for Knoevenagel condensation and Michael addition steps, identifying rate-limiting barriers (~25 kcal/mol) .
  • Molecular Docking : Predict bioactivity by simulating interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

Q. How to address spectral data inconsistencies in substituted derivatives?

Methodology:

  • Case Study : For 4-(2-methoxyphenyl) derivatives, ¹H NMR δ 3.77 ppm (OCH₃) may split into multiplets in DMSO-d₆ due to solvent polarity .
  • Resolution : Use deuterated chloroform (CDCl₃) for sharper signals or variable-temperature NMR to suppress rotational isomerism .

Q. What strategies optimize structure-activity relationship (SAR) studies?

Methodology:

  • Substituent Variation : Replace 4-aryl groups (e.g., 4-isopropylphenyl vs. 2,6-difluorophenyl) to modulate lipophilicity and bioactivity .
  • Biological Assays : Test in vitro antibacterial activity (MIC values) against S. aureus and E. coli using microdilution protocols .

Q. How do green chemistry principles apply to synthesis scale-up?

Methodology:

  • Solvent Selection : Water replaces organic solvents, reducing waste (E-factor: 0.3 vs. 5.8 for ethanol) .
  • Catalyst Recycling : Reuse ionic liquids ≥3 times without yield loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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